
BDP FL maleimide
Descripción general
Descripción
Synthesis Analysis
The synthesis of maleimides, including BDP FL maleimide, involves various methods . These include desulfitative arylation of maleimide, intermolecular [2 + 2 + 1] ruthenium-catalyzed cocyclization of isocyanates, alkynes, and CO, palladium-catalyzed cyclization reaction of alkynes with isocyanides followed by hydrolysis, and palladium-catalyzed C-C bond activation of cyclopropenone and concomitant carbonylative amination .
Molecular Structure Analysis
BDP FL maleimide has a molecular formula of C20H21BF2N4O3 . Its exact mass is 414.17 and its molecular weight is 414.220 . The structure of BDP FL maleimide contains a maleimide group, which selectively reacts with free thiol, sulfhydryl, or mercapto group via Michael addition to form a stable carbon sulfur bond .
Chemical Reactions Analysis
The thiol-reactive BDP FL maleimide is a reactive dye for protein labeling . The simple, rapid reaction between a thiol and a maleimide to generate a thiosuccinimide product is currently one of the most popular methods for site-selective modification of cysteine residues in bioconjugation technology .
Physical And Chemical Properties Analysis
BDP FL maleimide is an orange solid . It has good solubility in organic solvents (DMF, DMSO), but limited solubility in water . Its absorption maximum is at 503 nm, and its emission maximum is at 509 nm .
Aplicaciones Científicas De Investigación
Polyreaction and Physical Properties
BDP FL maleimide (BDPM) has been studied as a new monomer for polyreaction. Its densities and viscosities in mixtures with DMF, toluene, and ethanol have been experimentally determined. These studies provide insights into the physical properties of BDPM in various solvent conditions, contributing to a better understanding of its behavior in different chemical environments (Li, Li, & Chen, 2017).
Biological Fluorescence Detection
Research has been conducted on the use of BDP FL maleimide derivatives for biological fluorescence detection. A study involving a new dithiomaleimide BODIPY (BDP-NGM) probe demonstrated its potential for selective detection of peroxynitrite in biological systems, including HeLa and RAW 264.7 cells. This highlights the application of BDP FL maleimide in the development of sensitive probes for biomedical research (Yudhistira et al., 2017).
Donor-Acceptor Dyad Synthesis
A study on the synthesis of a donor-acceptor dyad using a clickable fullerene building block with a maleimide unit and BDP thiol revealed the photophysical properties of this BDP-C60 dyad. This research contributes to the understanding of light-induced electron and energy transfer processes, indicating the potential of BDP FL maleimide in photophysical and photochemical applications (Tran et al., 2020).
Bioconjugation and Fluorogenic Probes
Maleimides, including BDP FL maleimide, have been recognized for their role in the site-selective modification of proteins and the development of fluorogenic probes. These applications are significant in biomedical research, particularly for the specific detection of thiol analytes and the preparation of immunotoxins and antibody-drug conjugates (Renault et al., 2018).
Drug Delivery Systems
The modification of liposomes using maleimide, including BDP FL maleimide, has been investigated for advanced drug delivery systems. This research demonstrates the potential of maleimide-modified liposomes in improving drug delivery efficiency both in vitro and in vivo, with applications in cancer therapies (Li & Takeoka, 2013).
High-Performance Polymer Development
BDP FL maleimide has been used in the development of high-performance polymers. Studies on modified bismaleimide resins have shown improvements in processability, heat resistance, and impact strength, indicating its applicability in the creation of advanced polymeric materials (Zhang et al., 2021).
Photodynamic Therapy and Oxidative Stress Studies
A novel photosensitizer based on the BODIPY chromophore, incorporating BDP FL maleimide, has been developed for applications in oxidative stress studies and photodynamic therapy. This photosensitizer demonstrates high photostability and efficiency, highlighting the potential of BDP FL maleimide in biomedical applications (Yogo et al., 2005).
Antimicrobial Applications
Research has also explored the antimicrobial effectiveness of maleimides, including BDP FL maleimide, against fungal strains. This suggests the potential use of BDP FL maleimide in developing antifungal agents, especially for conditions like onychomycosis (Gayoso et al., 2006).
Safety And Hazards
Direcciones Futuras
BDP FL maleimide has proven useful for studying ligand-receptor interaction by fluorescence polarization . It has little or no spectral overlap with longer-wavelength dyes such as tetramethylrhodamine and Texas Red™ dye, making it a useful green fluorophore for multicolor applications . This suggests that BDP FL maleimide could have a wide range of applications in future research.
Propiedades
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BF2N4O3/c1-13-11-14(2)26-17(13)12-16-4-3-15(27(16)21(26,22)23)5-6-18(28)24-9-10-25-19(29)7-8-20(25)30/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMKXDGSMCHMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN4C(=O)C=CC4=O)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BDP FL maleimide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



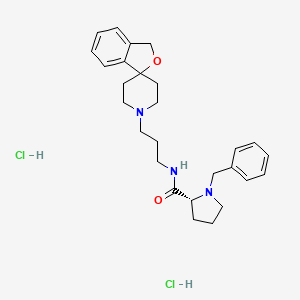
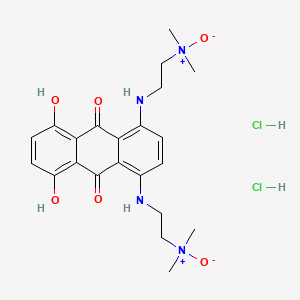
![(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)

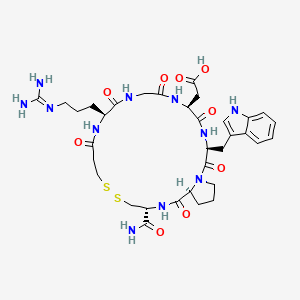

![Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B605921.png)


![3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B605925.png)
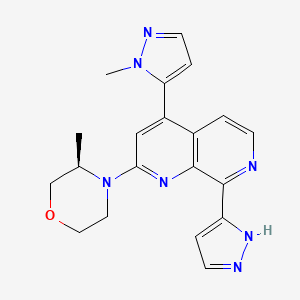
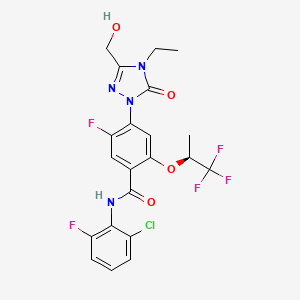
![6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B605933.png)